![molecular formula C25H19N3O2 B065670 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)piridina CAS No. 185346-09-2](/img/structure/B65670.png)
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)piridina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
RPC1063 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar la biología del receptor de esfingosina 1-fosfato.
Biología: Investiga el tráfico de células inmunitarias y las vías de señalización.
Industria: Posibles aplicaciones en el desarrollo de fármacos e investigación farmacológica.
Mecanismo De Acción
RPC1063 ejerce sus efectos al unirse selectivamente a S1PR1 y S1PR5. Esta unión modula las vías de señalización involucradas en el tráfico de células inmunitarias, reduciendo la migración de linfocitos a los sitios de inflamación . La acción del compuesto sobre estos receptores ayuda a controlar la inflamación crónica y aliviar los síntomas en enfermedades como la esclerosis múltiple y la colitis ulcerosa .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de RPC1063 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen:
Formación de la estructura central: Esto implica la construcción del núcleo heterocíclico a través de reacciones de ciclización.
Funcionalización: Introducción de grupos funcionales necesarios para la unión al receptor.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de Producción Industrial
La producción industrial de RPC1063 sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto incluye:
Optimización de las condiciones de reacción: Para maximizar el rendimiento y minimizar las impurezas.
Uso de reactores de flujo continuo: Para un mejor control de los parámetros de reacción.
Sistemas automatizados de purificación: Para garantizar una calidad de producto consistente.
Análisis De Reacciones Químicas
Tipos de Reacciones
RPC1063 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión de grupos alcohólicos a cetonas o aldehídos.
Reducción: Reducción de grupos nitro a aminas.
Sustitución: Halogenación o alquilación de anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Catalizadores como paladio sobre carbono o gas hidrógeno.
Sustitución: Reactivos como hidruro de sodio o haluros de alquilo.
Productos Mayores
Los productos principales formados a partir de estas reacciones son intermediarios que conducen a la estructura final de RPC1063, cada uno de los cuales contribuye a su actividad farmacológica.
Comparación Con Compuestos Similares
Compuestos Similares
Fingolimod: Otro modulador del receptor S1P utilizado en la esclerosis múltiple.
Siponimod: Se dirige selectivamente a S1PR1 y S1PR5, similar a RPC1063.
Ponesimod: Un modulador selectivo del receptor S1P con aplicaciones terapéuticas similares.
Singularidad de RPC1063
RPC1063 es único debido a su alta selectividad y potencia para S1PR1 y S1PR5, lo que resulta en menos efectos fuera del objetivo y un mejor perfil de seguridad en comparación con otros moduladores del receptor S1P .
Si tiene más preguntas o necesita más detalles, no dude en preguntar!
Propiedades
IUPAC Name |
(3aR,8bS)-2-[6-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-LUKWVAJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442926 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-09-2 | |
| Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185346-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indane-pybox interact with silver(I) ions, and what types of complexes are formed?
A1: Indane-pybox acts as a bidentate ligand, coordinating to silver(I) ions through the nitrogen atoms of the pyridine ring and one of the oxazoline rings. This interaction leads to the formation of both mononuclear and dinuclear silver(I) complexes. [] The exact structure of the complex depends on factors such as the counterion present and the molar ratio of silver salt to indane-pybox used during synthesis. For example, the reaction of AgCF3SO3 with indane-pybox in a 1:1 ratio yields the mononuclear complex [Ag(indane-pybox)2][BF4], while a 1:2 ratio leads to the dinuclear species [Ag2(indane-pybox)3][CF3SO3]2. [] The structures of these complexes were confirmed by single-crystal X-ray diffraction analysis and solution-state NMR studies. []
Q2: Were the synthesized silver(I)-indane-pybox complexes tested for catalytic activity, and what were the results?
A2: Yes, the dinuclear silver(I) complex [Ag2(indane-pybox)3][CF3SO3]2 was investigated as a potential catalyst for the asymmetric addition of phenylacetylene to N-benzylideneaniline. [] Unfortunately, the complex showed limited catalytic activity in this reaction, suggesting that further optimization of the reaction conditions or exploration of alternative substrates may be necessary to achieve significant enantioselectivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


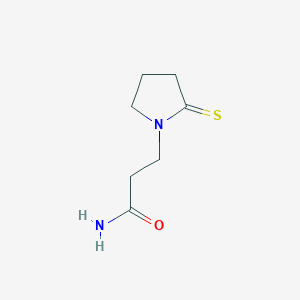
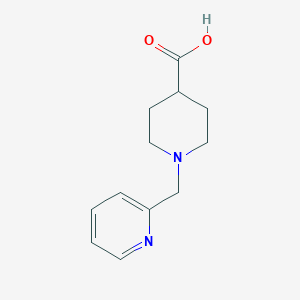
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)
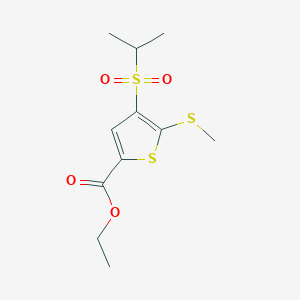
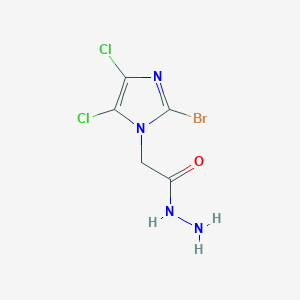
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
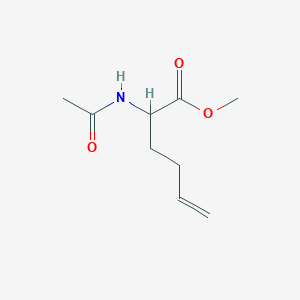
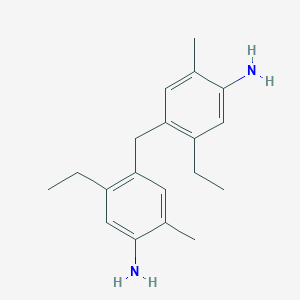

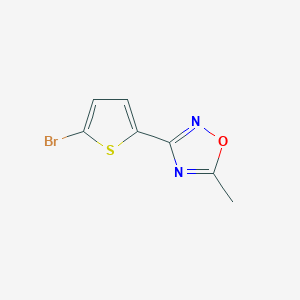
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)


